N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
CAS No.: 1021264-06-1
Cat. No.: VC4682562
Molecular Formula: C20H16N4O3S3
Molecular Weight: 456.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021264-06-1 |
|---|---|
| Molecular Formula | C20H16N4O3S3 |
| Molecular Weight | 456.55 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H16N4O3S3/c1-27-14-9-7-12(8-10-14)21-15(25)11-29-19-22-17-16(18(26)23-19)30-20(28)24(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
| Standard InChI Key | FLGSHCWSXKGKLV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Introduction
N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound belonging to the class of thiazolopyrimidine derivatives. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry and materials science. Its unique structure features a thiazolopyrimidine core, along with a phenyl group and a methoxyphenyl group, which contribute to its diverse chemical properties and biological interactions.
Synthesis
The synthesis of N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature and pH to optimize yield and purity. Techniques like chromatography are often employed for purification.
Biological Activities and Applications
Thiazolopyrimidine derivatives, including N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide, are known for their diverse biological activities. These compounds have potential applications in drug development due to their interactions with specific molecular targets within biological systems. They may inhibit enzymatic activity or modulate receptor functions, contributing to their potential use in medicinal chemistry.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions typical of thiazolopyrimidine derivatives. These reactions are significant for modifying the compound's structure to enhance biological activity or alter its physical properties. Reaction conditions such as solvent choice and temperature play crucial roles in determining the outcome of these chemical transformations.
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